molecular formula C8H14OS B13866869 2-Propylthian-4-one

2-Propylthian-4-one

Cat. No.: B13866869
M. Wt: 158.26 g/mol
InChI Key: HFUZEYIETGEUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propylthian-4-one is an organic compound belonging to the class of thianones, which are sulfur-containing heterocycles This compound is characterized by a six-membered ring structure with a sulfur atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylthian-4-one can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . Another method includes the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones, resulting in the formation of tetrahydrothiopyran-4-ones .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propylthian-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfur atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thianones.

Scientific Research Applications

2-Propylthian-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propylthian-4-one involves its interaction with specific molecular targets. The sulfur atom in the ring can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it effective in various biological applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butylthian-4-one
  • 2-Methylthian-4-one
  • 2-Ethylthian-4-one

Comparison

2-Propylthian-4-one is unique due to its specific alkyl substitution, which influences its chemical reactivity and biological activity. Compared to 2-Butylthian-4-one, it has a different steric profile, affecting its interaction with molecular targets. The presence of a propyl group also enhances its lipophilicity, potentially improving its bioavailability .

Properties

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

2-propylthian-4-one

InChI

InChI=1S/C8H14OS/c1-2-3-8-6-7(9)4-5-10-8/h8H,2-6H2,1H3

InChI Key

HFUZEYIETGEUOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)CCS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.